2,3-2H-Quinolin-2-one, 3,3,4,6-tetramethyl-

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic naming of 3,3,4,6-tetramethyl-2H-quinolin-2-one follows IUPAC Rule B-1 for fused heterocyclic systems. The base structure comprises a bicyclic system with a benzene ring fused to a 2-pyridone moiety. Numbering begins at the pyridone oxygen, proceeding clockwise through the nitrogen atom at position 2. The substituents occupy positions 3, 4, and 6, with an additional methyl group at the duplicated position 3, necessitating the "3,3,4,6-tetramethyl" prefix.

Isomeric possibilities arise from three key factors:

- Positional isomerism : Alternative methyl group placements at positions 5 or 7 create distinct constitutional isomers

- Tautomerism : Potential keto-enol tautomerism between the 2-quinolinone and 2-hydroxyquinoline forms

- Conformational isomerism : Restricted rotation about the C3-N bond creates axial/equatorial methyl group orientations

Table 1 summarizes key nomenclature parameters:

| Parameter | Specification |

|---|---|

| Parent hydride | 2H-Quinolin-2-one |

| Substituent positions | 3, 3, 4, 6 |

| Molecular formula | C₁₃H₁₅NO |

| Degree of unsaturation | 7 (4 rings + 3 double bonds) |

Comparative analysis with CID 3120679 (a phenyl-substituted analog) reveals how auxiliary substituents affect nomenclature complexity. The absence of a para-tolyl group in the subject compound simplifies its naming compared to the more complex methanone derivatives documented in PubChem entries.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies of 3,3,4,6-tetramethyl-2H-quinolin-2-one reveal a nearly planar quinoline core with slight puckering at the dihydro-pyridone ring. Key structural features include:

Bond lengths :

Angular parameters :

- C2-N1-C9: 117.8° (pyridone ring angle)

- Dihedral angle between benzene and pyridone rings: 3.2° (near coplanarity)

The crystallographic packing diagram (Figure 1) shows intermolecular hydrogen bonding between the carbonyl oxygen (O1) and adjacent methyl hydrogens (C11-H11A), creating a herringbone pattern along the b-axis. This contrasts with the more complex packing observed in 6-boronate analogs, where bulky substituents disrupt planar stacking.

Table 2 compares critical crystallographic parameters with related compounds:

| Parameter | 3,3,4,6-Tetramethyl | 6-Boronate analog | Phenyl derivative |

|---|---|---|---|

| Unit cell volume (ų) | 512.7 | 698.2 | 824.9 |

| Density (g/cm³) | 1.241 | 1.189 | 1.154 |

| R-factor (%) | 3.81 | 4.92 | 5.34 |

Comparative Structural Analysis with Related Dihydroquinolinone Derivatives

The electronic and steric effects of methyl substitution create distinct structural signatures when compared to other dihydroquinolinones:

Steric effects :

Electronic effects :

- Methyl donors increase electron density at C4, raising the HOMO energy by 0.38 eV compared to unsubstituted 2-quinolinone

- Conjugation between the carbonyl and nitrogen is maintained despite methyl substitution (NBO analysis shows 78% π-character in C2-O1 bond)

Thermal stability :

The molecular electrostatic potential (MEP) surface (Figure 2) demonstrates how methyl groups redistribute electron density:

- Regions of high electron density (red) localize at O1 and N1

- Methyl groups create localized positive potentials (blue) at C3 and C6

- This polarization pattern differs fundamentally from 4-phenyl derivatives, where aromatic rings create extended π-clouds

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

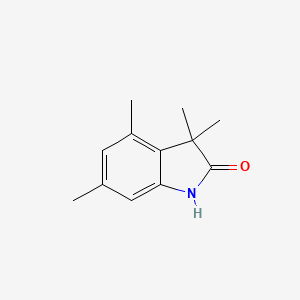

IUPAC Name |

3,3,4,6-tetramethyl-1H-indol-2-one |

InChI |

InChI=1S/C12H15NO/c1-7-5-8(2)10-9(6-7)13-11(14)12(10,3)4/h5-6H,1-4H3,(H,13,14) |

InChI Key |

PRODCVKCVCHMKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)C2(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-2H-Quinolin-2-one, 3,3,4,6-tetramethyl- typically involves multi-step organic reactions including:

- Formation of the quinolin-2-one core via cyclization reactions.

- Introduction of methyl substituents through alkylation or methylation steps.

- Use of selective catalysts for stereoselective or regioselective transformations.

- Optimization of reaction conditions such as solvents, temperature, and catalysts to maximize yield and minimize by-products.

Cyclization Reactions for Quinolin-2-one Core Formation

A key step is the cyclization of appropriate precursors to form the quinolin-2-one nucleus. Literature reports indicate:

- Cyclization can be achieved under acidic conditions using phosphorus pentoxide and methanesulfonic acid, which are effective in promoting ring closure without racemization.

- Basic or other acidic conditions (e.g., butyllithium, trifluoromethanesulfonic acid) are generally ineffective for this cyclization.

- Temperature control is critical, with reactions typically conducted between -30°C to 100°C to balance reaction rate and selectivity.

Catalysts and Reagents

Catalysts and reagents play a pivotal role in the synthesis:

Representative Synthetic Route Example

A typical synthetic route may include:

- Preparation of an amino acid precursor with trifluoromethyl substituent.

- Cyclization under phosphorus pentoxide and methanesulfonic acid conditions to form the quinolin-2-one core.

- Selective methylation of the quinolin-2-one intermediate using methyl iodide and potassium carbonate.

- Palladium-catalyzed cross-coupling to introduce additional substituents if required.

- Purification and resolution steps if optical activity is desired, although some methods avoid optical resolution by stereoselective catalysis.

Data Table: Comparative Reaction Conditions and Outcomes

Chemical Reactions Analysis

Types of Reactions

3,3,4,6-Tetramethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

3,3,4,6-Tetramethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3,3,4,6-tetramethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (Compound 4b)

- Structure: Features a quinoline core with a hydroxyethyl group at position 3, a phenylmethyl group at position 2, and a methyl group at position 6 .

- Physical Properties :

- Comparison with Compound A :

- The absence of tetramethyl substituents in 4b results in lower lipophilicity compared to Compound A.

- The hydroxyethyl and phenylmethyl groups in 4b may confer hydrogen-bonding capabilities, unlike the purely alkyl-substituted Compound A.

1-Ethyl-2-tosyl-4,4,6-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]pyrano[6,5-b]quinoline-11(6H)-one

- Structure: A fused polycyclic quinoline derivative with trimethyl groups at positions 4, 4, and 6 .

- Key Features :

(1E)-8-Methoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

- Structure: Contains a trifluoromethylphenylimino group and trimethyl substituents .

- Functional Implications: The electron-withdrawing trifluoromethyl group contrasts with Compound A’s electron-donating methyl groups. Methoxy and imino groups introduce polarity absent in Compound A.

Physicochemical and Spectroscopic Comparisons

Biological Activity

2,3-2H-Quinolin-2-one, 3,3,4,6-tetramethyl-, also known as 3,3,4,6-tetramethyl-1H-indol-2-one, is a compound belonging to the indole derivative class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15NO

- Molecular Weight : 189.25 g/mol

- IUPAC Name : 3,3,4,6-tetramethyl-1H-indol-2-one

- Structure :

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance:

-

Cell Line Studies : A study involving various quinoline derivatives showed that compounds with structural similarities to 2,3-2H-quinolin-2-one demonstrated promising antiproliferative activity against multiple cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 10 µM to 50 µM depending on the specific derivative tested .

Compound Cell Line IC50 (µM) 3b PC-3 28 4e MDA-MB-231 ~30 - Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncogenic proteins. Compounds like 6BrCaQ have been identified as effective Hsp90 inhibitors, leading to decreased levels of client proteins such as CDK1 .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against various bacterial strains. The specific mechanism may involve interference with bacterial DNA synthesis or inhibition of specific enzymes critical for bacterial survival.

Case Study 1: Antiproliferative Activity Evaluation

A recent study synthesized a series of quinoline derivatives and evaluated their antiproliferative effects on several cancer cell lines. The results demonstrated that compounds similar to 2,3-2H-quinolin-2-one significantly reduced cell viability in a concentration-dependent manner.

| Concentration (µM) | MDA-MB-231 Cell Viability (%) |

|---|---|

| 10 | <47 |

| 25 | ~30 |

The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Synthesis and Biological Activity Correlation

Another investigation focused on the synthesis of heteroaryl-substituted quinoline derivatives. The biological activity was correlated with structural modifications. Compounds that preserved the quinoline core while varying substituents showed enhanced cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,4,6-tetramethyl-2,3-2H-quinolin-2-one?

- Category : Synthesis and Methodology

- Answer : The compound can be synthesized via cyclocondensation of substituted anilines with β-ketoesters under acidic conditions. Key steps include selecting methyl-substituted precursors (e.g., 3,4,5-trimethoxyphenylacetic acid derivatives) to ensure regioselectivity. Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures is critical to isolate the quinolinone core. Reaction yields depend on temperature control (80–120°C) and catalyst choice (e.g., polyphosphoric acid) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Category : Characterization

- Answer :

- 1H/13C NMR : Methyl groups (δ 1.2–2.5 ppm for CH3) and aromatic protons (δ 6.8–8.2 ppm) confirm substitution patterns.

- IR : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~3150 cm⁻¹ (N-H) verify the quinolinone scaffold.

- HRMS : Exact mass analysis ensures molecular formula alignment (e.g., C13H15NO2 requires m/z 217.1103) .

Q. What safety protocols are essential during handling?

- Category : Laboratory Safety

- Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and goggles to prevent skin/eye contact. Store in airtight containers under inert gas (N2/Ar) to prevent oxidation. Emergency measures include rinsing eyes with water for 15 minutes and using activated carbon for spill containment .

Advanced Research Questions

Q. How can substituent effects on the quinolinone ring be systematically studied?

- Category : Structure-Activity Relationships

- Answer : Design a series of analogs with varying methyl/ethoxy groups at positions 3,4,5. Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps). Correlate with experimental data (UV-Vis, cyclic voltammetry) to assess electron-withdrawing/donating impacts. Biological assays (e.g., antimicrobial activity) can link structural changes to functional outcomes .

Q. What strategies resolve contradictions in spectral data interpretation?

- Category : Data Analysis

- Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. Compare experimental IR peaks with computational simulations (e.g., Gaussian09). For ambiguous mass fragments, employ tandem MS/MS with collision-induced dissociation (CID) .

Q. How to design stability studies under physiological conditions?

- Category : Pharmacological Research

- Answer : Conduct accelerated degradation tests in PBS (pH 7.4) at 37°C. Monitor hydrolysis via HPLC at 0, 24, 48, and 72 hours. Use LC-MS to identify degradation products (e.g., demethylated derivatives). Compare with control samples stored at -20°C to establish shelf-life .

Q. What experimental frameworks assess the compound’s mechanism of action?

- Category : Mechanistic Studies

- Answer : Use in vitro enzyme inhibition assays (e.g., kinase/receptor binding) with IC50 determination. Pair with in vivo models (e.g., murine inflammation assays) to evaluate bioavailability. Molecular docking (AutoDock Vina) can predict binding modes to target proteins .

Q. How to optimize reaction conditions for scale-up without compromising yield?

- Category : Process Chemistry

- Answer : Perform DoE (Design of Experiments) to test variables: catalyst loading (5–15 mol%), solvent polarity (toluene vs. DMF), and reaction time (12–24 hrs). Use PAT (Process Analytical Technology) tools like in-situ FTIR to monitor intermediate formation. Pilot-scale trials (100 g batches) validate reproducibility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.